![molecular formula C24H33N3 B168731 4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene CAS No. 118644-10-3](/img/structure/B168731.png)
4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with tert-butyl groups, which contribute to its stability and reactivity.
Preparation Methods
The synthesis of 2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of tert-butyl-substituted pyrrole derivatives, followed by cyclization and reduction steps to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This binding can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole can be compared with other similar compounds, such as:
2,5,8-Tri-tert-butyl-5,8-dihydro-2H-Benzo[1,2-c3,4-c’5,6-c’']tripyrrole: This compound shares a similar fused ring system but differs in the specific arrangement of atoms and functional groups.
6,12-dibromo-2,8-di-tert-butyl-5,11-dihydroindolo[3,2-b]-carbazole:
These comparisons highlight the uniqueness of 2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3’,4’-g]isoindole in terms of its specific structural features and reactivity.
Properties
IUPAC Name |
4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3/c1-22(2,3)25-10-16-17(11-25)19-13-27(24(7,8)9)15-21(19)20-14-26(12-18(16)20)23(4,5)6/h10-15H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPKKVYNLMYRBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C2C3=CN(C=C3C4=CN(C=C4C2=C1)C(C)(C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556501 |
Source


|
| Record name | 2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118644-10-3 |
Source


|
| Record name | 2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
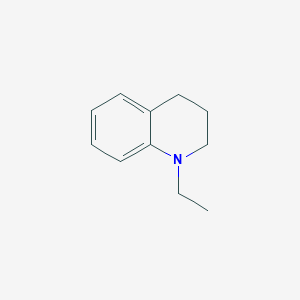
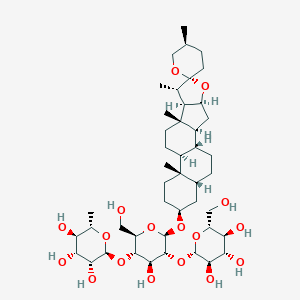
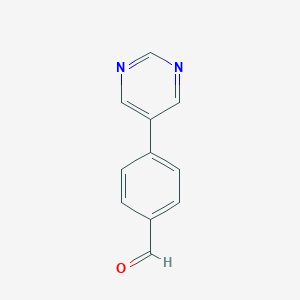
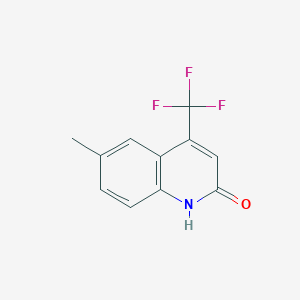
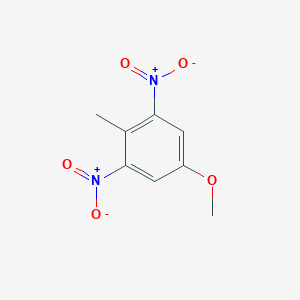
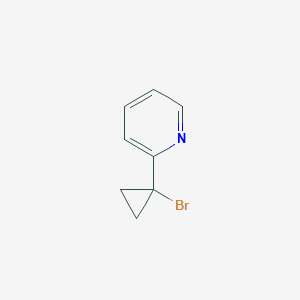
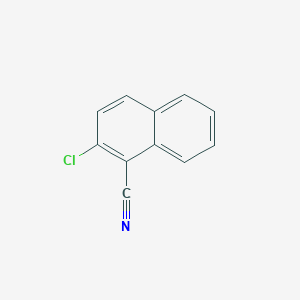
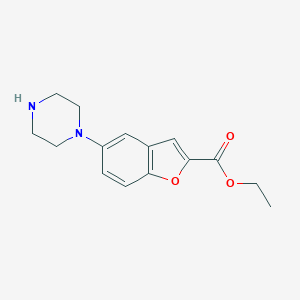
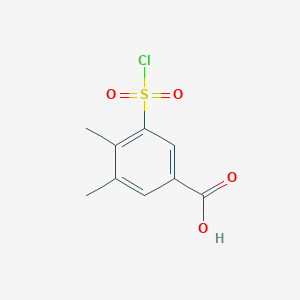

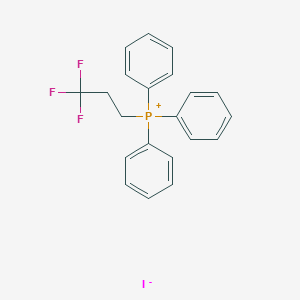
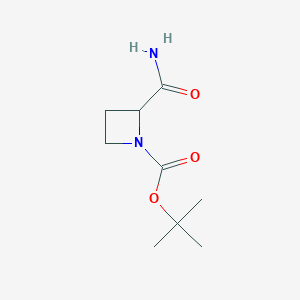

![Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)
